Methyl 3-O-feruloylquinate
Overview
Description
Methyl 3-O-feruloylquinate is a naturally occurring compound found in various plants. It is a derivative of quinic acid, esterified with ferulic acid. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Methyl 3-O-feruloylquinate is known to inhibit the activity of bacteria and viruses . It also acts as a tyrosinase inhibitor . Tyrosinase is an enzyme that is crucial for the production of melanin, a pigment that gives color to our skin, hair, and eyes .
Mode of Action
The compound interacts with its targets, such as bacteria, viruses, and tyrosinase, by binding to them and inhibiting their activity . This interaction results in changes in the biological processes that these targets are involved in, such as pigment production in the case of tyrosinase .
Biochemical Pathways
This compound affects the melanogenesis pathway by inhibiting tyrosinase . Melanogenesis is the process by which melanin is produced in the body. By inhibiting tyrosinase, the compound can potentially affect the production of melanin .
Result of Action
The inhibition of tyrosinase by this compound can lead to a decrease in melanin production . This could potentially result in changes in skin, hair, and eye color. Additionally, its antibacterial and antiviral activities can help regulate immunity .
Biochemical Analysis
Biochemical Properties
Methyl 3-O-feruloylquinate plays a significant role in biochemical reactions, particularly as an antioxidant and enzyme inhibitor. It interacts with several biomolecules, including enzymes like tyrosinase. Tyrosinase is a key enzyme in melanin synthesis, and this compound has been shown to inhibit its activity, thereby potentially reducing melanin production . Additionally, this compound interacts with proteins and other biomolecules through molecular docking, indicating its potential to bind and modulate their activities .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . Furthermore, this compound has been shown to have hepatoprotective effects, indicating its potential in protecting liver cells from damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It inhibits enzymes like tyrosinase by binding to their active sites, thereby preventing their normal function . This inhibition can lead to a decrease in melanin production. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its antioxidant activity over time, providing sustained protection against oxidative stress . Its stability and degradation rates can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and hepatoprotective activities . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in exerting its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-O-feruloylquinate can be synthesized through esterification of quinic acid with ferulic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction of quinic acid and ferulic acid from plant sources followed by their esterification. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pH, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-O-feruloylquinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products Formed:
Oxidation: Quinic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted quinic acid esters.
Scientific Research Applications
Methyl 3-O-feruloylquinate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and antioxidant mechanisms.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Comparison with Similar Compounds
Chlorogenic Acid: Another ester of quinic acid with similar antioxidant properties.
3-O-caffeoylquinic Acid: A derivative of quinic acid esterified with caffeic acid, known for its antioxidant activity.
Caffeic Acid: A phenolic acid with antioxidant and anti-inflammatory properties.
Uniqueness: Methyl 3-O-feruloylquinate is unique due to its specific esterification with ferulic acid, which imparts distinct antioxidant properties and potential health benefits. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYDMLXRLHYXSV-JVCGYDKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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